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Executive Summary

X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder caused
by mutations in the ABCD1 gene, leading to the pathological accumulation of very-long-chain
fatty acids (VLCFAS) in tissues and plasma. This accumulation triggers a cascade of
detrimental effects, including mitochondrial dysfunction, oxidative stress, and
neuroinflammation, ultimately resulting in demyelination and axonal degeneration. Substrate
reduction therapy (SRT) has emerged as a promising therapeutic strategy for X-ALD. Unlike
gene or cell therapies that aim to correct the underlying genetic defect, SRT focuses on
mitigating the downstream pathology by reducing the production of the toxic VLCFAs. This
guide provides a comprehensive overview of the core principles of SRT for X-ALD, with a
detailed examination of key therapeutic candidates, their mechanisms of action, and the
experimental data supporting their development.

The Rationale for Substrate Reduction in X-ALD

The molecular pathogenesis of X-ALD stems from the impaired function of the ABCD1
transporter, a peroxisomal protein responsible for importing VLCFA-COo0A esters into the
peroxisome for -oxidation. The resultant buildup of VLCFAs, particularly hexacosanoic acid
(C26:0), is a central driver of the disease's pathology. SRT in X-ALD aims to restore the
balance between VLCFA synthesis and degradation by targeting pathways involved in their
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production. By reducing the substrate load, SRT has the potential to alleviate cellular stress
and slow or halt disease progression.

Therapeutic Targets and Investigational Agents

Several therapeutic agents are under investigation for their potential as SRT in X-ALD, each
with a unique mechanism of action. This section details the preclinical and clinical findings for
prominent candidates.

Leriglitazone (MIN-102)

Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARY) agonist
that can cross the blood-brain barrier. Its mechanism of action in X-ALD is multifaceted,
involving the modulation of genes that counter neuroinflammatory and neurodegenerative
processes.[1][2][3] By activating PPARYy, leriglitazone is thought to restore mitochondrial
function, reduce oxidative stress, and suppress neuroinflammation.

In preclinical models of X-ALD, leriglitazone has demonstrated neuroprotective effects,
improved mitochondrial function, and reduced microglial activation. Studies in rodent models
showed that leriglitazone decreased oxidative stress and increased ATP concentrations in
neurons and astrocytes exposed to VLCFA-induced toxicity. Furthermore, it improved motor
function and restored markers of oxidative stress and mitochondrial function in the spinal cords
of adrenomyeloneuropathy (AMN) mouse models.

The efficacy and safety of leriglitazone in adult male patients with AMN were evaluated in the
Phase 2/3 ADVANCE trial (NCT03231878). While the trial did not meet its primary endpoint of
change in the six-minute walk test (6MWT), it showed a significant reduction in the progression
of cerebral lesions and myelopathy symptoms in a pre-specified analysis of patients with early-
stage disease. Notably, the development of progressive cerebral ALD (cALD) was observed
only in the placebo group.
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ADVANCE Trial: Key

Efficacy and Safety Leriglitazone (n=77) Placebo (n=39) p-value
Data
Primary Endpoint
Change from baseline
in BMWT distance at -27.7 (41.4) -30.3 (60.5) 0.91
week 96 (m)
Secondary Endpoints
Patients with new or
progressing cerebral 3 8 0.0066
lesions
Patients with clinically
_ 0 6 0.0015
progressive cALD
Change in Loes score o
) ) Significantly less
(neuroradiological ) 0.024
increase
measure)
Adverse Events
Weight gain (%) 70 23
Peripheral edema (%) 64 18
Serious treatment-
emergent adverse 18 26

events (%)

PXL065 and PXL770

Poxel SA is developing two distinct molecules, PXL065 and PXL770, for the treatment of X-

ALD. Both are poised to enter Phase 2a clinical trials.

PXLO065 is the deuterium-stabilized R-enantiomer of pioglitazone. Unlike the parent compound,

PXL065 has reduced PPARY activity, which is expected to minimize side effects like weight
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gain and edema. Its therapeutic effects in X-ALD are thought to be mediated through non-
genomic pathways, including inhibition of the mitochondrial pyruvate carrier (MPC).

In vitro studies using ALD patient-derived fibroblasts and glial cells from Abcd1-null mice
showed that PXL065 normalized elevated VLCFA levels, improved mitochondrial function, and
attenuated inflammatory markers. Chronic treatment of Abcd1-null mice with PXL065 led to a
reduction of VLCFAs in plasma, brain, and spinal cord, along with improvements in neural
histology and neurobehavioral test performance.

PXL065 Preclinical Efficacy Cell/Animal Model Key Findings
) AMN patient-derived Dose-dependent reduction of
VLCFA Reduction
fibroblasts C26:0 (IC50 = 2.78 uM)

_ Lowered VLCFA in plasma,
Abcd1-null mice ) )
brain, and spinal cord

) ) Improved basal and ATP-linked
) ] ] C-ALD patient-derived _
Mitochondrial Function ) oxygen consumption rate
fibroblasts
(OCR)

_ _ Ameliorated impaired
Neurobehavioral Improvement  Abcdl-null mice )
locomotor function

PXL770 is a first-in-class direct activator of AMP-activated protein kinase (AMPK), a central
regulator of cellular energy metabolism. In X-ALD, AMPK is downregulated, and its activation is
a therapeutic target.

In ALD patient-derived cells and Abcd1l KO mouse glial cells, PXL770 substantially decreased
C26:0 levels (by approximately 90%), improved mitochondrial respiration, reduced the
expression of inflammatory genes, and induced the expression of compensatory transporters
ABCD2 and ABCD3. In Abcd1 KO mice, PXL770 treatment normalized plasma VLCFA levels
and significantly reduced their accumulation in the brain (-25%) and spinal cord (-32%). This
was accompanied by improvements in sciatic nerve axonal morphology and locomotor function.
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PXL770 Preclinical Efficacy

Cell/Animal Model

Key Findings

VLCFA Reduction

C-ALD patient-derived
fibroblasts

~90% reduction in
C26:0/C22:0 ratio

Abcdl KO mice

Normalized plasma VLCFA;
-25% in brain, -32% in spinal

cord

Mitochondrial Function

C-ALD patient-derived
fibroblasts

Improved mitochondrial

respiration

Gene Expression

ALD patient-derived cells

Reduced inflammatory gene
expression; induced ABCD2/3

expression

Neurobehavioral Improvement

Abcdl KO mice

Ameliorated locomotor

dysfunction

Irbesartan

Irbesartan, an antihypertensive drug, was identified in an unbiased screen of approved drugs

for its ability to lower VLCFA levels.

In primary fibroblast cell lines from multiple AMN and cALD patients, irbesartan consistently
and significantly lowered C26-lysophosphatidylcholine (C26-LPC) and total C26:0 and C28:0
levels in a dose-dependent manner between 2 and 10 uM. However, oral administration of

irbesartan at 10 mg/kg/day to male X-ALD mice did not result in a reduction of plasma C26-

LPC. The mechanism by which irbesartan lowers VLCFA is still under investigation.

Irbesartan In Vitro Efficacy

Cell Line

Key Findings

VLCFA Reduction

Primary X-ALD fibroblasts

Dose-dependent reduction of
C26-LPC, C26:0, and C28:0
(2-10 pm)

Experimental Protocols
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This section provides an overview of key experimental methodologies employed in the
preclinical evaluation of SRT candidates for X-ALD.

Cell-Based Assays

e Cell Culture:

o Patient-Derived Fibroblasts: Primary skin fibroblasts from X-ALD patients and healthy
controls are cultured in standard media (e.g., DMEM) supplemented with fetal bovine
serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5%
CO2. For experiments, cells are plated at a density that allows them to reach confluence
by the end of the treatment period (e.g., 10 days).

o Drug Treatment: Investigational compounds are dissolved in a suitable solvent (e.g.,
DMSO) and added to the culture medium at various concentrations. The final solvent
concentration is kept constant across all conditions. Medium with fresh drug is replaced
every 2-3 days.

e VLCFA Quantification (GC-MS):

o Lipid Extraction: After drug treatment, cell pellets are harvested. Total lipids are extracted
using a solvent system such as chloroform:methanol.

o Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release free fatty
acids. The fatty acids are then derivatized (e.g., methylated) to make them volatile for gas
chromatography.

o GC-MS Analysis: The derivatized fatty acid samples are injected into a gas chromatograph
coupled to a mass spectrometer. The different fatty acids are separated based on their
retention times and identified and quantified based on their mass-to-charge ratio.
Deuterated internal standards are used for accurate quantification.

e Mitochondrial Function Assessment (Seahorse XF Analyzer):

o Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
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o Assay Medium: On the day of the assay, the culture medium is replaced with a
bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose,
pyruvate, and glutamine) and cells are incubated in a non-CO2 incubator at 37°C for one
hour.

o Mito Stress Test: The Seahorse XF Analyzer measures the oxygen consumption rate
(OCR) in real-time. A series of mitochondrial inhibitors (oligomycin, FCCP, and
rotenone/antimycin A) are sequentially injected to determine key parameters of
mitochondrial function, including basal respiration, ATP-linked respiration, maximal
respiration, and non-mitochondrial respiration.

Animal Models

e Abcd1-null Mouse Model: This is the most widely used in vivo model for X-ALD, exhibiting a
phenotype consistent with AMN, including the accumulation of VLCFAs and late-onset
neurological impairment.

o

Drug Administration: SRT candidates are typically administered orally (e.g., via gavage or
in the diet) for a specified duration (e.g., 12 weeks).

o Behavioral Testing: Locomotor function and coordination are assessed using tests such as
the open-field test and the balance beam test.

o Tissue Analysis: At the end of the treatment period, tissues (plasma, brain, spinal cord,
sciatic nerve) are harvested for VLCFA analysis (as described above) and histological
examination.

o Neuroinflammation Assessment: Neuroinflammation can be evaluated by
immunohistochemistry for markers of microglial (e.g., Ibal) and astrocyte (e.g., GFAP)
activation, and by measuring the levels of pro-inflammatory cytokines (e.g., TNF-a, IL-1[3)
using ELISA or gPCR.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
signaling pathways modulated by the investigational SRT agents.
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Leriglitazone and PPARYy Signaling

Click to download full resolution via product page

Caption: Leriglitazone activates PPARYy, leading to the transcription of genes that promote
mitochondrial biogenesis and reduce oxidative stress, while also inhibiting NF-kB-mediated
neuroinflammation.

PXL770 and AMPK Signaling
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Caption: PXL770 directly activates AMPK, which in turn promotes fatty acid oxidation, improves
mitochondrial function, induces compensatory VLCFA transporters, and reduces
neuroinflammation.

Experimental Workflow for SRT Candidate Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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